molecular formula C25H22N4O B11176865 2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11176865
M. Wt: 394.5 g/mol
InChI Key: HVHGWOLQNPHGDF-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a benzimidazole core with pyrimido and carboxamide functionalities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzimidazole with appropriate aldehydes and amines under acidic or basic conditions. The reaction is often catalyzed by metal catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-methylbenzimidazole: A closely related compound with similar properties.

    4-phenylbenzimidazole: Another derivative with a phenyl group.

Uniqueness

2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H22N4O/c1-16-10-6-7-13-19(16)27-24(30)22-17(2)26-25-28-20-14-8-9-15-21(20)29(25)23(22)18-11-4-3-5-12-18/h3-15,23H,1-2H3,(H,26,28)(H,27,30)

InChI Key

HVHGWOLQNPHGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5)C

Origin of Product

United States

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